N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE
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Overview
Description
N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine core substituted with two 2,3-dihydro-1,4-benzodioxin-6-yl groups at the N2 and N6 positions, and two carboxamide groups at the 2 and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-2,6-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide or benzodioxin groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Mechanism of Action
The mechanism by which N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in organic synthesis.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Studied for its potential as a chemical intermediate.
Uniqueness
N2,N6-BIS(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRIDINE-2,6-DICARBOXAMIDE is unique due to its dual benzodioxin substitution on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N,6-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c27-22(24-14-4-6-18-20(12-14)31-10-8-29-18)16-2-1-3-17(26-16)23(28)25-15-5-7-19-21(13-15)32-11-9-30-19/h1-7,12-13H,8-11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWAOYMDAIYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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